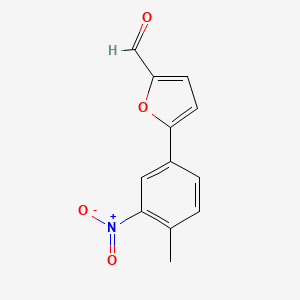

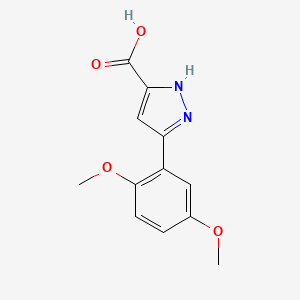

![molecular formula C13H16BrNO4S B2520412 2-溴-5-[(2-甲基哌啶-1-基)磺酰基]苯甲酸 CAS No. 37088-32-7](/img/structure/B2520412.png)

2-溴-5-[(2-甲基哌啶-1-基)磺酰基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, an efficient synthesis of a brominated pyridine carboxylic acid, which is a moiety of a dopamine and serotonin receptor antagonist, is described in one study . Another paper discusses the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel benzothiazepines . These methods involve regioselective bromination and the use of sulfonyl groups, which are relevant to the synthesis of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid. Additionally, the synthesis of a key intermediate for SGLT2 inhibitors also involves bromination steps .

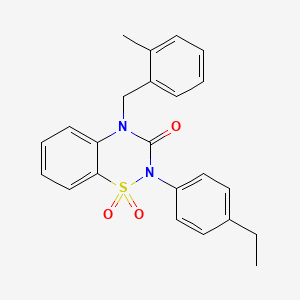

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid would likely feature an aromatic ring with a bromine substituent at the 2-position, a sulfonyl group with a 2-methylpiperidin moiety at the 5-position, and a carboxylic acid group. The papers do not directly discuss the molecular structure of this specific compound, but the synthesis and characterization of similar brominated aromatic compounds and their complexes provide a foundation for understanding the structural aspects .

Chemical Reactions Analysis

The chemical reactions involving brominated aromatic compounds are diverse. For example, the selective bromination of aromatic compounds using a novel bromination agent is discussed, which could be relevant to the bromination step in synthesizing the target compound . The papers also describe reactions involving sulfonyl groups and their conversion into other functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid are not directly reported in the papers, the properties of similar brominated compounds can be inferred. For instance, the solubility, melting point, and reactivity of such compounds can be influenced by the presence of the bromine and sulfonyl groups, as well as the carboxylic acid moiety. Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are commonly used to characterize these compounds and their properties .

科学研究应用

植物应激耐受诱导

已发现苯甲酸衍生物,包括磺基水杨酸和甲基水杨酸,在诱导豆类和番茄等植物的多重应激耐受中发挥重要作用。这些化合物可有效增强植物对各种环境应激的适应力,如高温、干旱和低温,类似于水杨酸和乙酰水杨酸观察到的效果。苯甲酸的结构是这些分子中的一个共同元素,可能是负责这种应激耐受诱导的关键官能团 (Senaratna 等人,2004)。

抗菌活性

磺酰胺和哌啶官能团与 1,3,4-恶二唑一起合成为了显示有价值的生物活性的新衍生物。这些衍生物经过专门设计,包括磺酰基和哌啶基团,从而形成具有显着抗菌特性的化合物。此类研究展示了基于磺酰胺和哌啶的化学框架与 1,3,4-恶二唑相结合开发新的抗菌剂的潜力 (Aziz-ur-Rehman 等人,2017)。

作为 Na+/H+ 抗转运蛋白抑制剂的苯甲酰胍的合成

为了找到治疗急性心肌梗塞的有效方法,合成有效且选择性的苯甲酰胍作为 Na+/H+ 交换器 (NHE) 抑制剂一直是一个重要的研究领域。这些化合物,特别是那些在酰基胍基团邻位具有特定取代基的化合物,已显示出作为心脏缺血和再灌注损伤的潜在疗法的希望。这项研究强调了化学修饰在增强用于治疗用途的化合物的效力和选择性方面的关键作用 (Baumgarth 等人,1997)。

金属配合物的抗真菌和抗菌特性

对源自磺酰胺配体的金属配合物的研究揭示了它们的有效抗真菌和抗菌特性。此类配合物,特别是涉及钴 (II)、铜 (II)、镍 (II) 和锌 (II) 等过渡金属的配合物,已合成并表征,显示出对各种微生物菌株的显着活性。这一研究领域提供了对基于金属的抗菌剂的开发的见解,这些抗菌剂在对抗微生物耐药性方面具有潜在的应用 (Chohan & Shad,2011)。

属性

IUPAC Name |

2-bromo-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c1-9-4-2-3-7-15(9)20(18,19)10-5-6-12(14)11(8-10)13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQJTRRJITWTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

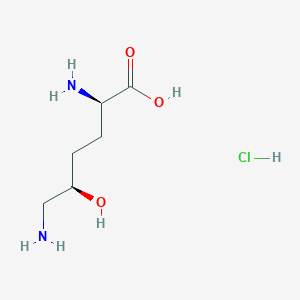

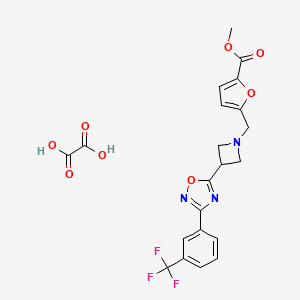

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

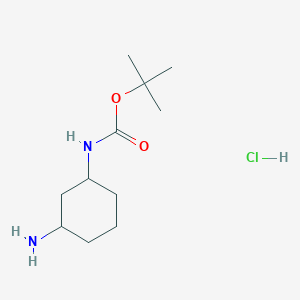

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

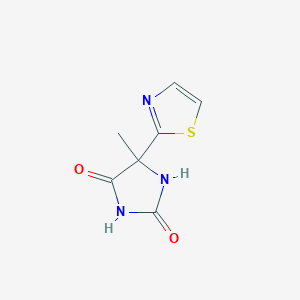

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)